molecular formula C11H14ClN3 B2564277 (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride CAS No. 2230798-70-4

(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride

Cat. No.: B2564277
CAS No.: 2230798-70-4
M. Wt: 223.7
InChI Key: WIMWLAJIUBPDFG-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2230798-70-4 . It has a molecular weight of 223.7 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3.ClH/c1-14-8-7-10(13-14)11(12)9-5-3-2-4-6-9;/h2-8,11H,12H2,1H3;1H . This indicates that the compound has a pyrazole ring attached to a phenyl ring through a methanamine group. The pyrazole ring also has a methyl group attached to it .


Physical and Chemical Properties Analysis

The compound is a solid . Its molecular weight is 223.7 . The InChI code is 1S/C11H13N3.ClH/c1-14-8-7-10(13-14)11(12)9-5-3-2-4-6-9;/h2-8,11H,12H2,1H3;1H .

Scientific Research Applications

Alzheimer's Disease Treatment

One notable application involves the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives for treating Alzheimer's disease. These compounds have shown promising results as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes associated with the disease's progression. Specifically, certain derivatives exhibited potent AChE and selective MAO-B inhibitory activities, which could contribute to developing new therapeutic agents for Alzheimer's disease (Kumar et al., 2013).

Synthesis Techniques

Research also delves into novel synthesis techniques for pyrazole derivatives, including ambient-temperature synthesis methods. For instance, a specific study reported the efficient synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, showcasing a method that could be applied broadly for creating similar compounds (Becerra et al., 2021).

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. Synthesis and evaluation of new compounds for antibacterial and antifungal activities have been a significant focus. Some derivatives have shown effective against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Visagaperumal et al., 2010).

Corrosion Inhibition

Additionally, these derivatives have applications in the field of corrosion inhibition. Research into their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution revealed that certain pyrazole compounds could significantly reduce corrosion, making them valuable in industrial applications (Yadav et al., 2015).

Properties

IUPAC Name

(1-methylpyrazol-3-yl)-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-14-8-7-10(13-14)11(12)9-5-3-2-4-6-9;/h2-8,11H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMWLAJIUBPDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230798-70-4
Record name (1-methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride
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